4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Lipophilicity Pharmacokinetics Drug Design

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8) is a fluorinated indane amine characterized by a partially saturated indene core with two fluorine substituents at the 4- and 7-positions and a primary amine at the 1-position. This compound, also known as 4,7-difluoro-indan-1-ylamine, serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 625471-13-8
Cat. No. B1397053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
CAS625471-13-8
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C1N)F)F
InChIInChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2
InChIKeyMREJFNFNYNZXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8): Chemical Identity and Core Characteristics


4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8) is a fluorinated indane amine characterized by a partially saturated indene core with two fluorine substituents at the 4- and 7-positions and a primary amine at the 1-position [1]. This compound, also known as 4,7-difluoro-indan-1-ylamine, serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis [2]. Its structural features confer enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate for the development of enzyme inhibitors and receptor modulators [3].

Why 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Unfluorinated or Regioisomeric Indane Amines


Generic substitution of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine with non-fluorinated indane amines or alternative difluoro regioisomers is not scientifically equivalent due to quantifiable differences in lipophilicity, metabolic stability, and chiral purity. Fluorine atoms at the 4- and 7-positions increase XLogP3 by approximately 0.2 units relative to the unsubstituted analog, directly impacting membrane permeability and pharmacokinetic behavior [1]. Furthermore, the specific 4,7-difluoro pattern is a critical pharmacophore in the marketed DPP-4 inhibitor linagliptin (IC50 = 1.4 nM), demonstrating the functional relevance of this precise substitution pattern [2]. Substitution with regioisomers such as 4,6- or 5,7-difluoro analogs would alter electronic distribution and binding geometry, potentially compromising target engagement. The availability of the (S)-enantiomer in high chiral purity (≥98%) further precludes substitution with racemic mixtures in stereoselective synthetic pathways .

Quantitative Differentiation of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Against Indane Amine Comparators


Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated Indane Amine

The 4,7-difluoro substitution increases the calculated partition coefficient (XLogP3) by approximately 0.2 log units compared to the unsubstituted 2,3-dihydro-1H-inden-1-amine. This quantifiable increase in lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration [1].

Lipophilicity Pharmacokinetics Drug Design

Metabolic Stability Enhancement via 4,7-Difluoro Substitution

Fluorine substitution at the 4- and 7-positions is documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at these sites. While direct comparative microsomal stability data for this specific compound are not publicly available, class-level inference from fluorinated indane literature indicates that 4,7-difluoro substitution reduces metabolic clearance compared to non-fluorinated analogs [1]. This principle is further corroborated by the successful clinical application of the 4,7-difluoro-indane scaffold in linagliptin, a DPP-4 inhibitor with a long half-life and low renal excretion (6.3%) [2].

Metabolic Stability Fluorine Chemistry Lead Optimization

Chiral Purity Enables Stereoselective Synthesis

The (S)-enantiomer of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 945950-79-8) is commercially available with a specified purity of ≥98% . This high chiral purity ensures reproducible stereochemical outcomes in downstream synthetic transformations, a critical requirement for the preparation of enantiomerically pure drug candidates. In contrast, non-chiral or racemic indane amines lack this stereochemical control.

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Pharmacophoric Validation: The 4,7-Difluoro-Indane Scaffold in Linagliptin

The 4,7-difluoro-2,3-dihydro-1H-inden-1-amine scaffold constitutes the core pharmacophore of linagliptin, a clinically approved DPP-4 inhibitor for type 2 diabetes. Linagliptin exhibits a high affinity for DPP-4 with an IC50 of 1.4 nM and demonstrates a 10,000-fold selectivity over related dipeptidyl peptidases [1]. This clinical validation underscores the functional relevance of the 4,7-difluoro substitution pattern and provides a direct benchmark for the scaffold's target engagement potential.

DPP-4 Inhibitor Pharmacophore Drug Repurposing

Optimal Application Scenarios for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for CNS Targets

The enhanced lipophilicity (XLogP3 = 1.4) of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine relative to non-fluorinated indane amines (XLogP3 = 1.2) makes it a preferred building block for optimizing blood-brain barrier penetration in CNS drug discovery programs [1]. This property, combined with the metabolic stability conferred by the 4,7-difluoro substitution [2], positions the compound as an ideal starting point for designing brain-penetrant enzyme inhibitors or receptor modulators.

Stereoselective Synthesis of Chiral Drug Candidates

The availability of the (S)-enantiomer in high chiral purity (≥98%) enables its use as a chiral building block for the stereoselective synthesis of enantiomerically pure pharmaceuticals . This is particularly critical in programs where stereochemistry dictates biological activity, such as in the development of selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase B (MAO-B) inhibitors, where the indane amine scaffold is a privileged structure [3].

Development of DPP-4 and Related Serine Protease Inhibitors

Given that the 4,7-difluoro-indane amine scaffold is a key pharmacophore in the marketed DPP-4 inhibitor linagliptin (IC50 = 1.4 nM) [4], this compound is ideally suited for use in medicinal chemistry campaigns targeting dipeptidyl peptidase-4 or structurally related serine proteases. Its structural features can be leveraged to explore structure-activity relationships (SAR) around the indane core and to optimize potency, selectivity, and pharmacokinetic properties.

Fluorine-Containing Fragment-Based Drug Discovery (FBDD)

The presence of two fluorine atoms in a rigid, low-molecular-weight scaffold (MW = 169.17 Da) makes 4,7-difluoro-2,3-dihydro-1H-inden-1-amine an attractive fragment for fluorine-based fragment screening. Fluorine atoms serve as sensitive probes in 19F NMR-based binding assays and can be used to detect weak interactions with protein targets, providing a starting point for fragment growth and optimization [2].

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